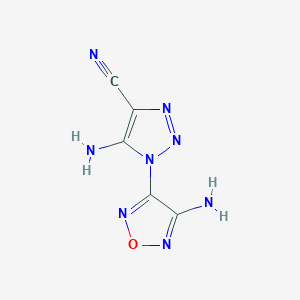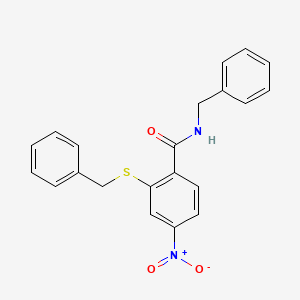
5-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that contains both oxadiazole and triazole rings.
Preparation Methods
The synthesis of 5-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-amino-1,2,5-oxadiazole-3-carbonitrile, which is then reacted with hydrazine to form the triazole ring. The reaction conditions often include heating in the presence of a solvent such as anisole and a base like pyridine . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and may include additional purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include nitric acid for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-infective agent.
Industry: It is used in the production of energetic materials due to its stability and high energy content.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or binding to specific receptors, thereby exerting its therapeutic effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules such as:
1,2,4-Oxadiazoles: Known for their anti-infective properties.
1,3,4-Oxadiazoles: Used in the synthesis of various pharmaceuticals.
1,2,3-Triazoles:
Properties
Molecular Formula |
C5H4N8O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
5-amino-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carbonitrile |
InChI |
InChI=1S/C5H4N8O/c6-1-2-4(8)13(12-9-2)5-3(7)10-14-11-5/h8H2,(H2,7,10) |
InChI Key |
XDYAVDVYBWDIJD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N(N=N1)C2=NON=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11513646.png)



![5-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11513683.png)
![N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide](/img/structure/B11513689.png)
![2-[(3-chlorobenzyl)sulfanyl]-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole](/img/structure/B11513702.png)
![Thiazolidin-4-one, 3-ethyl-2-ethylimino-5-[1-(2-fluorobenzyl)-1H-indol-3-ylmethylene]-](/img/structure/B11513703.png)
![2-(Bromomethyl)-4,6-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11513704.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B11513707.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methylphenyl)pyridine-2-carboxamide](/img/structure/B11513723.png)
![Ethyl 4-{3-[(2,4-dichlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11513728.png)

